molecular formula C19H15BrN4O B2941977 1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326886-88-7

1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2941977
CAS-Nummer: 1326886-88-7
Molekulargewicht: 395.26
InChI-Schlüssel: PGFYGCNZKIBEDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 4-bromophenyl group at position 1 and a 2-methylbenzyl substituent at position 3. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-13-4-2-3-5-14(13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYGCNZKIBEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features contribute to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity based on various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C19H15BrN4O
  • Molecular Weight : 395.3 g/mol
  • CAS Number : 1326886-88-7
  • Structural Characteristics : The compound features a bromophenyl group and a methylbenzyl group attached to a pyrazolopyrimidinone core, which enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been evaluated in various studies. The compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, show promising cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that the compound can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin has shown a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has also been noted. Compounds in this class are believed to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Studies have reported that similar pyrazole derivatives exhibit antimicrobial activity against various pathogens. The presence of halogenated groups in the structure is thought to enhance this activity .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines, noting significant inhibition when combined with doxorubicin .
Goulioukina et al. (2016)Evaluated the inhibitory activity against xanthine oxidase (XO), highlighting moderate inhibitory effects for certain pyrazole derivatives .
BenchChem AnalysisReported that similar compounds showed antitumor activity and potential applications in drug development for cancer therapies .

The exact mechanism through which 1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific cellular receptors or enzymes involved in tumor growth and inflammation.
  • Its structural features allow for enhanced binding affinity to biological targets compared to non-halogenated analogs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Position 1 Modifications :

  • 1-(4-Bromophenyl)-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (8b): This derivative () replaces the 2-methylbenzyl group with a trifluoromethyl (CF₃) group at position 4. It exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) due to the electron-withdrawing CF₃ group enhancing binding affinity.
  • 1-(3-Chlorophenyl) Derivatives (HS38, HS43) :
    These analogs () feature a 3-chlorophenyl group at position 1 and thioether-linked substituents. They show selective DAPK1 inhibition, highlighting how halogen position (Cl vs. Br) and side-chain flexibility modulate target specificity .

Position 5 Modifications :

  • 5-(4-Fluorobenzyl) and 5-(4-Chlorobenzyl) Derivatives (4f, 4g): These compounds () share a 4-bromophenylamino group at position 3 but differ in halogenated benzyl groups at position 5. Both exhibit antiproliferative activity (IC₅₀ = 1.8–2.3 µM against MCF-7 cells), with 4g (Cl-substituted) showing higher potency than 4f (F-substituted).
  • 5-{[4-(4-Bromophenyl)-Thiazol-2-ylidene]amino} Derivatives (11e, 11f): These derivatives () incorporate a thiazole ring at position 5, exhibiting anti-inflammatory activity comparable to indomethacin. The target compound’s simpler 2-methylbenzyl group may trade anti-inflammatory potency for reduced ulcerogenicity, as bulky substituents in 11e/11f correlate with higher gastrointestinal risks .
Structural and Conformational Analysis

A survey of 13 pyrazolo[3,4-d]pyrimidin-4-one analogs () revealed dihedral angles between the pyrimidine and phenyl rings ranging from 5.72° to 28.96°, with most structures between 20°–27°.

Pharmacological Profiles
Compound Key Substituents Activity (IC₅₀/EC₅₀) Reference
Target Compound 4-Bromophenyl, 2-methylbenzyl Not reported N/A
8b (VEGFR-2 Inhibitor) 4-Bromophenyl, CF₃ 0.12 µM (VEGFR-2)
PF-04447943 (PDE9 Inhibitor) Tetrahydro-2H-pyran-4-yl Enhances synaptic plasticity
11e (Anti-inflammatory) Thiazolylidene-amino 74% edema inhibition

The target compound’s lack of a CF₃ group (as in 8b) may limit kinase inhibition but could favor other targets like phosphodiesterases or inflammatory pathways. Its structural simplicity may also improve synthetic accessibility compared to multi-ring systems (e.g., 11e) .

Key Research Findings and Implications

  • Anticancer Potential: Derivatives with halogenated aryl groups (e.g., 4g in ) show sub-micromolar antiproliferative activity, suggesting the target compound’s 4-bromophenyl group could similarly enhance DNA intercalation or topoisomerase inhibition .
  • Neuropharmacology : PDE9 inhibitors like PF-04447943 () demonstrate cognitive enhancement, but the target compound’s 2-methylbenzyl group may limit blood-brain barrier penetration compared to smaller substituents (e.g., tetrahydro-2H-pyran-4-yl) .
  • Safety Profile : Compounds with lipophilic substituents (e.g., 2-methylbenzyl) may exhibit lower ulcerogenicity than thiazole-containing analogs, as seen in .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted three-component reactions, which improve efficiency compared to conventional reflux methods. For example, a protocol involving 4-bromophenylamine, 2-methylbenzyl chloride, and a pyrazolo[3,4-d]pyrimidin-4-one precursor under microwave irradiation (76% yield) is documented . Key factors include:

  • Reaction Time: 8–10 hours for reflux vs. 1–2 hours for microwave.
  • Solvent: Absolute ethanol or acetonitrile.
  • Catalyst: Anhydrous sodium acetate or p-toluenesulfonic acid.

Q. Table 1: Yield Comparison for Analogous Compounds

SubstituentsMethodYield (%)Reference
4-FluorobenzylMicrowave76
4-ChlorobenzylMicrowave66
Phenylthiazolidinone hybridReflux (ethanol)70–80

Q. How is spectroscopic characterization performed to confirm the structure?

Methodological Answer: A multi-technique approach is essential:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
  • NMR: ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and methylbenzyl CH₃ (δ 2.3–2.5 ppm). ¹³C NMR confirms pyrimidinone carbonyl at ~160 ppm .
  • Elemental Analysis: Discrepancies between calculated and found values (e.g., C: 52.19% vs. 52.06%) may indicate impurities; repurification via recrystallization (e.g., ethyl acetate) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Microwave Power: Higher power (150–200 W) reduces reaction time but may cause decomposition.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Loading: Incremental increases (0.5–2.0 eq.) of p-toluenesulfonic acid improve cyclization efficiency .

Q. Table 2: Optimization Case Study (Hypothetical Data)

ParameterRange TestedOptimal ValueYield Improvement
Microwave Power100–250 W180 W+15%
Reaction Time1–4 hours2.5 hours+10%
Catalyst (mol%)1–5%3%+12%

Q. How to resolve contradictions in melting points and spectral data across batches?

Methodological Answer: Inconsistent melting points (e.g., 263–265°C vs. 273–275°C for analogs) may arise from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable forms.
  • Byproduct Formation: Monitor reaction progress via TLC and use preparative HPLC for purification .
  • Hydration States: Dry samples under vacuum (60°C, 24 hours) to remove residual solvent .

Q. What computational strategies predict the compound’s drug-likeness and bioavailability?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility in biorelevant media (e.g., FaSSIF) using logP (calculated ~2.8) and polar surface area (<140 Ų) .
  • Docking Studies: Target kinases (e.g., DAPK1/ZIPK) by aligning the pyrimidinone core with ATP-binding pockets .
  • ADMET Prediction: Tools like SwissADME assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

Q. How to design kinase inhibition assays to evaluate pharmacological potential?

Methodological Answer:

  • Enzyme Activity Assays: Use fluorescence-based kits (e.g., ADP-Glo™) with IC₅₀ determination (e.g., 10–100 nM range for DAPK1) .
  • Cell-Based Assays: Measure anti-proliferative effects in cancer lines (e.g., MCF-7) via MTT, correlating results with kinase inhibition .
  • Selectivity Profiling: Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.